molecular formula C11H13ClN2O4S B1303544 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine CAS No. 53162-43-9

1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine

Cat. No.: B1303544
CAS No.: 53162-43-9
M. Wt: 304.75 g/mol
InChI Key: IYPKFPRPNYXJDZ-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine is an organic compound characterized by a piperidine ring substituted with a 4-chloro-3-nitrophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine typically involves the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with piperidine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under basic conditions provided by a base like triethylamine or pyridine. The reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the sulfonyl chloride, leading to the formation of the desired product .

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Products vary depending on the nucleophile used.

    Reduction: 1-[(4-Chloro-3-aminophenyl)sulfonyl]piperidine.

    Oxidation: Piperidine N-oxide derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine involves its interaction with biological targets through its sulfonyl and nitro groups. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison: 1-(4-Chloro-3-nitro-benzenesulfonyl)-piperidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications .

Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O4S/c12-10-5-4-9(8-11(10)14(15)16)19(17,18)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPKFPRPNYXJDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377650
Record name 1-(4-Chloro-3-nitrobenzene-1-sulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53162-43-9
Record name 1-(4-Chloro-3-nitrobenzene-1-sulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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